2-(Dimethylamino)-4-fluorobenzonitrile

Description

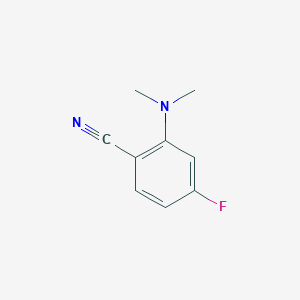

2-(Dimethylamino)-4-fluorobenzonitrile is a substituted benzonitrile derivative with a dimethylamino group (-N(CH₃)₂) at the 2-position and a fluorine atom at the 4-position of the aromatic ring. This compound features a dimethylaminomethyl substituent at position 2, fluorine at position 4, and a nitrile group (-CN) at position 1, forming a meta-substituted aromatic system. The nitrile group enhances polarity, while the dimethylamino moiety contributes to electron-donating effects, influencing reactivity and solubility.

Properties

IUPAC Name |

2-(dimethylamino)-4-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c1-12(2)9-5-8(10)4-3-7(9)6-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGWIVQMWPTKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-[(2-Fluorophenyl)amino]benzonitrile (CAS 1019502-17-0, C₁₃H₉FN₂): This compound replaces the dimethylamino group with a 2-fluorophenylamino substituent. The fluorine at the ortho position on the aniline ring introduces steric hindrance and electron-withdrawing effects, reducing basicity compared to the dimethylamino group in the target compound. The nitrile group’s electronic pull is less pronounced due to competing resonance effects from the aromatic amino group .

- 3-(2-Amino-5-fluorophenoxymethyl)-4-fluorobenzonitrile (C₁₄H₁₀F₂N₂O): This analog features dual fluorine atoms (positions 4 and 5) and an amino-phenoxymethyl substituent. The additional fluorine increases electronegativity, while the phenoxymethyl group adds steric bulk, reducing solubility in non-polar solvents compared to the target compound .

Reactivity in Polymer Chemistry

Evidence from resin cement studies highlights the critical role of dimethylamino substituents. For example:

- Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in photopolymerization than 2-(dimethylamino)ethyl methacrylate due to the para-substituted dimethylamino group, which stabilizes radical intermediates more effectively .

Physical and Chemical Properties

Key Observations :

- The dimethylamino group in 2-((dimethylamino)methyl)-4-fluorobenzonitrile enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogs .

- Fluorine’s electron-withdrawing effect in the target compound reduces basicity relative to non-fluorinated dimethylamino derivatives, as seen in Ethyl 4-(dimethylamino)benzoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.